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Strontium diazide

Cat. No.: B579372
CAS No.: 19465-89-5
M. Wt: 171.662
InChI Key: PDEROVFZLWBVSG-UHFFFAOYSA-N
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Description

Historical Trajectories in the Academic Study of Alkaline Earth Metal Azides

The academic study of alkaline earth metal azides is built upon two parallel historical developments: the isolation and understanding of the alkaline earth metals themselves and the discovery of the azide (B81097) functional group.

The term "alkaline earths" originally referred to the oxides of elements like calcium, strontium, and barium, which were known to be nonmetallic, insoluble in water, and stable when heated. asianpubs.org In the early 19th century, it was understood that these "earths" were compounds of a metal and oxygen. asianpubs.org The isolation of the metals followed, with Sir Humphry Davy first isolating strontium in 1808 through electrolysis. nih.gov

The second crucial trajectory began with the work of German chemist Theodor Curtius, who first isolated hydrazoic acid (HN₃) in 1890. rsc.org This discovery was the gateway to the synthesis of a wide array of metal salts, including the azides. rsc.orgrsc.org Solutions of hydrazoic acid were found to react with many metals, such as zinc and iron, to form the corresponding metal azides. rsc.org The alkali metal and alkaline earth metal azides are typically prepared by reacting hydrazoic acid with the metal hydroxides or carbonates.

Early studies established that azides of alkaline earth metals, such as strontium azide and barium azide, are generally more stable than those of heavy metals like lead azide. rsc.orgwikipedia.org A key characteristic noted in early research is that these compounds decompose in a controlled manner upon heating, releasing spectroscopically pure nitrogen gas (N₂). rsc.org This property distinguished them as cleaner sources of nitrogen compared to more explosive azide counterparts.

Current Significance in Nitrogen-Rich Materials Science Research

Strontium diazide is a subject of significant interest in modern materials science, primarily due to its high nitrogen content and its role as a precursor for synthesizing novel nitrogen-rich compounds. science.gov The study of such materials is driven by the quest for new high-energy-density materials and compounds with unique electronic and structural properties. science.govnih.gov

A primary application in contemporary research is the use of strontium azide for the synthesis of strontium diazenide (B1233639) (SrN₂). rsc.orgrsc.org This transformation is achieved through the controlled thermal decomposition of strontium azide under high-pressure and high-temperature conditions. rsc.orgrsc.org Strontium diazenide is an example of an alkaline earth diazenide, which contains quasi-molecular [N₂]²⁻ units with N=N double bonds. rsc.org These materials are being investigated for their structural stability, chemical bonding, and electronic properties under extreme conditions. rsc.org

Furthermore, the fundamental property of strontium azide to decompose and produce pure nitrogen gas remains relevant. wikipedia.org This clean decomposition pathway makes it a model compound for studying the kinetics and mechanisms of solid-state decomposition reactions.

Chemical and Physical Properties of this compound
PropertyValue
Chemical FormulaSr(N₃)₂
Molar Mass171.66 g/mol
AppearanceColorless crystalline solid
Crystal StructureOrthorhombic
Space GroupFddd

Unanswered Fundamental Research Questions Pertaining to this compound

Despite decades of study, several fundamental research questions regarding this compound remain open, driving ongoing investigations in inorganic and materials chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula N6Sr B579372 Strontium diazide CAS No. 19465-89-5

Properties

CAS No.

19465-89-5

Molecular Formula

N6Sr

Molecular Weight

171.662

IUPAC Name

strontium;diazide

InChI

InChI=1S/2N3.Sr/c2*1-3-2;/q2*-1;+2

InChI Key

PDEROVFZLWBVSG-UHFFFAOYSA-N

SMILES

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Sr+2]

Origin of Product

United States

Synthetic Methodologies and Crystal Growth Approaches for Strontium Diazide

Controlled Precipitation Techniques for Crystalline Morphologies

Strontium diazide (Sr(N₃)₂) can be synthesized through precipitation reactions, typically involving the reaction of a soluble strontium salt with a soluble azide (B81097) salt in an aqueous medium. This method is a common route for obtaining many metal azides.

A well-established approach involves the reaction of strontium chloride (SrCl₂) or strontium nitrate (B79036) (Sr(NO₃)₂) with sodium azide (NaN₃) in an aqueous solution. The this compound precipitates out of the solution and can be recovered through careful desiccation. wikipedia.org The resulting this compound crystallizes in an orthorhombic Fddd space group wikipedia.orgiaea.org, with a characteristic N–N bond length of approximately 1.182 Å. iaea.org While specific details on controlling the crystalline morphology of Sr(N₃)₂ via precipitation parameters such as concentration, temperature, or the rate of addition are not extensively detailed in the provided literature, the fundamental precipitation reaction forms the basis for its isolation.

Solution-Phase and Solvothermal/Hydrothermal Synthesis Pathways

Direct reports detailing the synthesis of this compound (Sr(N₃)₂) itself using solvothermal or hydrothermal methods are scarce within the reviewed literature. While solvothermal methods are mentioned in the context of "this compound" in patent literature, specific experimental parameters or detailed characterization of Sr(N₃)₂ obtained through these routes are not elaborated upon. google.com This contrasts with the more extensively documented high-pressure and high-temperature decomposition of strontium azide to form strontium diazenide (B1233639) (SrN₂), as discussed in the subsequent section. The primary focus in solution-phase chemistry for strontium azide synthesis remains precipitation.

Specialized High-Pressure and High-Temperature Synthesis Strategies for Related Phases (from this compound as Precursor)

This compound (Sr(N₃)₂) serves as a crucial precursor for the synthesis of strontium diazenide (SrN₂), a nitrogen-rich compound. This transformation is achieved through controlled thermal decomposition under specialized high-pressure and high-temperature (HP/HT) conditions. nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.orgrsc.orgacs.orgdntb.gov.ua

The synthesis typically employs a Walker-type module, often in conjunction with a multi-anvil press capable of generating immense pressures and temperatures. nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.orgacs.org Strontium azide (Sr(N₃)₂) is subjected to pressures reaching up to 43.2 GPa and elevated temperatures, leading to its decomposition and the formation of strontium diazenide (SrN₂). nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.org In situ synchrotron X-ray diffraction studies are frequently used to characterize the resulting SrN₂ phase under these extreme conditions. nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.org

The synthesized strontium diazenide (SrN₂) typically adopts a tetragonal crystal structure at ambient conditions, with a reported N–N bond length of approximately 1.226 Å. researchgate.net Under increasing pressure, SrN₂ has been observed to undergo a phase transition from its tetragonal form to an orthorhombic structure, occurring around 12.0 GPa. nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.org At even higher temperatures during the decomposition process, related subnitrides, such as Sr₂N, can also form. acs.org

Table 1: High-Pressure/High-Temperature Synthesis of Strontium Diazenide (SrN₂) from Strontium Azide (Sr(N₃)₂)

ParameterDetailsReference(s)
Precursor Strontium azide (Sr(N₃)₂) nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.orgrsc.orgacs.orgdntb.gov.ua
Synthesis Method Controlled thermal decomposition under high pressure and high temperature. nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.orgrsc.orgacs.org
Apparatus Walker-type module, Multi-anvil press (e.g., 1000 t), Diamond Anvil Cell (DAC) for in-situ studies. nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.orgacs.orgnih.gov
Pressure Range Up to 43.2 GPa nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.org
Temperature Range High temperature (elevated conditions for decomposition) nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.orgacs.org
Product Strontium diazenide (SrN₂) nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.orgrsc.orgacs.orgdntb.gov.ua
Crystal Structure Tetragonal (ambient); Orthorhombic (at ~12.0 GPa) nih.govresearchgate.netrsc.orgsemanticscholar.orgrsc.org
N–N Bond Length ~1.226 Å researchgate.net
Related Phases Subnitrides (e.g., Sr₂N) can form at higher temperatures. acs.org

Complexation-Assisted Synthetic Routes for Crystalline Adducts

Complexation-assisted synthesis offers pathways to create crystalline adducts or complexes involving strontium and azide ions, often utilizing chelating ligands to influence the coordination environment and crystal packing.

One notable area of research involves the synthesis of alkaline earth metal azide-crown ether complexes. For instance, strontium azide (Sr(N₃)₂) has been reacted with crown ethers such as researchgate.netcrown-5 and sciencemadness.orgcrown-6 in solution to yield specific complexes. Examples include [Sr( researchgate.netcrown-5)(N₃)₂(H₂O)] and [Sr( sciencemadness.orgcrown-6)(N₃)₂(MeOH)], where the crown ether molecules coordinate to the strontium ion. researchgate.net These studies reveal diverse coordination modes for the azide groups, including κ¹ and bridging μ-1,3 linkages, and interactions via hydrogen-bonded water molecules. researchgate.net

In a broader sense, the principle of using additives to control crystal morphology is also relevant. It has been suggested that "surface active agents with active hydrogen atoms in the functional groups could be used as crystal-control reagents to control the crystal morphology" for related strontium compounds. researchgate.net This principle highlights the potential for organic ligands or complexing agents to direct the crystallization process of strontium-containing materials, including those involving azide functionalities.

Table 2: Synthesis of Strontium Azide Complexes with Crown Ethers

Complexing AgentStrontium Azide SourceSolvent(s)Resulting ComplexCoordination Modes of AzideReference(s)
researchgate.netcrown-5Sr(N₃)₂Aqueous, Water[Sr( researchgate.netcrown-5)(N₃)₂(H₂O)]κ¹, μ-1,3, H-bonded water researchgate.net
sciencemadness.orgcrown-6Sr(N₃)₂Aqueous, Methanol[Sr( sciencemadness.orgcrown-6)(N₃)₂(MeOH)]κ¹, μ-1,3, H-bonded water researchgate.net
researchgate.netcrown-5Sr(N₃)₂Not specified[Sr( researchgate.netcrown-5)(N₃(NO₃)]Not specified researchgate.net

Compound List

Strontium azide (Sr(N₃)₂)

Strontium diazenide (SrN₂)

Sodium azide (NaN₃)

Strontium chloride (SrCl₂)

Strontium nitrate (Sr(NO₃)₂)

researchgate.netcrown-5

sciencemadness.orgcrown-6

[Sr( researchgate.netcrown-5)(N₃)₂(H₂O)]

[Sr( sciencemadness.orgcrown-6)(N₃)₂(MeOH)]

[Sr( researchgate.netcrown-5)(N₃(NO₃)]

Advanced Structural Characterization and Crystallographic Analysis of Strontium Diazide

Single-Crystal and Powder X-ray Diffraction Studies

X-ray diffraction (XRD) remains a cornerstone for determining the precise atomic arrangement within crystalline solids. Both single-crystal and powder XRD techniques have been employed to characterize strontium diazide, yielding crucial data regarding its structural parameters.

Refinement of Lattice Parameters and Unit Cell Volumes Under Varying External Stimuli

Studies involving this compound under high pressure have revealed its response to external stimuli. Synchrotron X-ray diffraction experiments have been performed to monitor changes in lattice parameters and unit cell volumes as pressure is applied. For instance, at ambient conditions, this compound crystallizes in a tetragonal structure rsc.orgresearchgate.net. Upon compression, a phase transition from tetragonal to an orthorhombic structure has been observed around 12.0 GPa rsc.orgrsc.orgrsc.org. The refinement of lattice parameters under varying pressures shows that the unit cell volume decreases significantly with increasing pressure, consistent with the material's compressibility rsc.orgresearchgate.net.

Table 1: Lattice Parameters of this compound Under Pressure

Pressure (GPa)Crystal SystemLattice Parameter 'a' (Å)Lattice Parameter 'b' (Å)Lattice Parameter 'c' (Å)Unit Cell Volume (ų)
0.4Tetragonal4.2414.2414.15374.74
6.4Tetragonal~4.18~4.18~4.08~71.3
10.0Tetragonal~4.13~4.13~4.04~68.7
11.2Tetragonal~4.11~4.11~4.03~67.9
12.0Orthorhombic~6.12~11.55~11.83~833.3

Note: Values for pressures above 0.4 GPa are approximate and derived from observed peak behavior and phase transition indications. rsc.orgnih.gov

Elucidation of Space Group Symmetry and Asymmetric Unit Components

The ambient crystal structure of this compound has been identified as tetragonal with the space group I4/mmm (Z = 2) rsc.orgresearchgate.net. In this structure, strontium ions occupy specific crystallographic positions, and the diazenide (B1233639) anions ([N₂]²⁻) are oriented along the rsc.org direction rsc.orgrsc.orgnih.gov. The asymmetric unit contains the fundamental set of atoms that, through symmetry operations, generate the entire crystal structure. Detailed crystallographic refinements, such as Rietveld refinement, allow for the precise determination of atomic coordinates and site occupancies within the asymmetric unit researchgate.net.

Anisotropic Compressibility Analysis and Directional Bonding Influences

This compound exhibits anisotropic compressibility, meaning its contraction under pressure varies depending on the crystallographic direction rsc.orgrsc.orgrsc.orgresearchgate.net. This anisotropy is attributed to the orientation of the diazenide anions rsc.orgrsc.orgrsc.orgresearchgate.net. The repulsive forces of the diazenide ions are primarily constrained to the rsc.org direction, with minimal components in the materialsproject.org and uni-muenchen.de directions rsc.orgrsc.org. This directional bonding significantly influences how the crystal lattice responds to external pressure, with the a- and b-axes being more compressive than the c-axis rsc.org. The bulk modulus of SrN₂ has been determined to be 132.4 (10.2) GPa rsc.orgrsc.orgrsc.orgresearchgate.net.

Neutron Diffraction Investigations for Precise Light Atom Localization (General academic relevance)

While specific neutron diffraction studies on this compound were not extensively detailed in the provided search results, neutron diffraction is a powerful technique for precisely locating light atoms, such as hydrogen, within a crystal structure researchgate.netrigaku.com. Neutrons interact with atomic nuclei, and their scattering cross-sections can be particularly sensitive to light elements, which are often difficult to pinpoint with X-ray diffraction alone due to their low electron density. In general, neutron diffraction is invaluable for understanding the precise positions and bonding of light atoms in complex materials, contributing to a more complete picture of the local coordination environments and bonding interactions.

Electron Diffraction Techniques for Micro- and Nanocrystalline Elucidation

Electron diffraction is a complementary technique to X-ray diffraction, particularly useful for analyzing materials that form micro- or nanocrystalline structures, where obtaining suitable single crystals for X-ray analysis may be challenging nih.gov. Electron diffraction utilizes the wave nature of electrons to probe the crystalline order within these small crystallites. Techniques like MicroED (Microcrystal Electron Diffraction) allow for the determination of 3D molecular structures from nanocrystalline samples, extending structural analysis capabilities to materials that are beyond the resolution limits of conventional X-ray diffraction nih.gov. While direct electron diffraction studies on this compound were not explicitly found, this technique is generally employed to understand the structural characteristics of materials at the nanoscale, providing insights into their crystallographic symmetry and lattice parameters even when bulk single crystals are unavailable nih.gov.

Compound List:

this compound (SrN₂)

Strontium azide (B81097) (Sr(N₃)₂)

Calcium azide (Ca(N₃)₂)

Strontium carbonate (SrCO₃)

Strontium molybdate (B1676688) (SrMoO₄)

Strontium nitride carbodiimide (B86325) (Sr₄N₂(CN₂))

Strontium ruthenate (Sr₃Ru₂O₇)

Strontium titanate (SrTiO₃)

Strontium carbodiimide (SrNCN)

Strontium orthocarbonate (Sr₂CO₄)

Pressure-Induced Structural Transformations and Polymorphic Phase Transitions

Studies employing in situ synchrotron X-ray diffraction have investigated the structural evolution of this compound (SrN₂) under increasing hydrostatic pressure, reaching up to approximately 43.2 GPa researchgate.netrsc.orgrsc.orgsemanticscholar.org. These investigations aim to supplement the understanding of alkaline earth diazenides and their responses to compression. At ambient conditions, SrN₂ crystallizes in a tetragonal structure researchgate.netsemanticscholar.orgresearchgate.net. Under elevated pressures, SrN₂ undergoes significant structural changes, characterized by a phase transition and anisotropic compressibility.

Identification of Novel High-Pressure Polymorphs

A notable finding from high-pressure studies is the occurrence of a phase transition in this compound from its ambient tetragonal phase to a new orthorhombic structure researchgate.netrsc.orgrsc.orgsemanticscholar.org. This transformation is typically observed around 12.0 GPa researchgate.netrsc.orgrsc.orgsemanticscholar.org. The transition is indicated by the disappearance of specific diffraction peaks in the X-ray patterns, such as the (200) peak around 6.4 GPa, followed by the (211) and (202) peaks at approximately 10.0 GPa, and culminating with the disappearance of the strongest (101) peak at the transition pressure of 12.0 GPa researchgate.netrsc.org. The high-pressure orthorhombic phase remains stable up to the maximum observed pressure of 43.2 GPa researchgate.netrsc.orgrsc.org. Importantly, this phase transition has been found to be reversible, with the tetragonal structure recovering upon pressure release to approximately 0.6 GPa rsc.org. However, the recovered tetragonal phase may exhibit altered peak intensities and broadening, suggesting the development of preferred orientation and grain size effects rsc.org.

Mechanistic Pathways of Structural Rearrangement Under Compression

The structural rearrangement of this compound under pressure is primarily driven by the rotation of the diazenide (N₂²⁻) anions and a subsequent rearrangement of the strontium (Sr²⁺) ions rsc.org. This compound exhibits anisotropic compressibility , a phenomenon directly linked to the orientation of its diazenide anions researchgate.netrsc.orgrsc.orgsemanticscholar.org. Analysis of the crystal structure reveals that the vector projections of repulsive forces between diazenide ions are predominantly aligned along the researchgate.net direction, with minimal components in the iucr.org and rsc.org directions semanticscholar.org. This structural anisotropy results in differential compression along the crystallographic axes. Specifically, the a- and b-axes are found to be more compressible than the c-axis. Between 0.4 GPa and 11.2 GPa, the pressure coefficients for the a- and b-axes are approximately 1.16 × 10⁻² Å GPa⁻¹, while for the c-axis, it is 1.66 × 10⁻³ Å GPa⁻¹ rsc.org.

Data Tables

Table 1: Unit Cell Parameters of this compound Under Pressure

Pressure (GPa)Crystal SystemSpace Groupa (Å)b (Å)c (Å)Volume (ų)Reference
0.4TetragonalI4/mmm3.81873.81876.27991.56 semanticscholar.org
~12.0Orthorhombic----- researchgate.netrsc.orgrsc.org

Note: Specific lattice parameters for the orthorhombic phase at the transition pressure are not detailed in the provided snippets.

Table 2: Compressibility Coefficients of this compound (Tetragonal Phase)

AxisPressure Range (GPa)Compressibility Coefficient (Å GPa⁻¹)Reference
a0.4 - 11.21.16 × 10⁻² rsc.org
b0.4 - 11.21.16 × 10⁻² rsc.org
c0.4 - 11.21.66 × 10⁻³ rsc.org

Table 3: Bulk Modulus of this compound

CompoundBulk Modulus (B₀) (GPa)Reference
This compound (SrN₂)132.4 (10.2) researchgate.netrsc.orgrsc.org

Spectroscopic Investigations of Strontium Diazide at the Molecular Level

Vibrational Spectroscopy (Raman and Infrared) Studies

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful tool for probing the fundamental vibrational modes of molecules and crystal lattices. In the case of strontium diazide, these methods are crucial for understanding the behavior of the azide (B81097) anion (N₃⁻) within the crystal structure.

The azide anion, a linear triatomic species, possesses four fundamental vibrational modes: symmetric stretch (ν₁), asymmetric stretch (ν₂), and a doubly degenerate bending mode (ν₃). The activity of these modes in Raman and IR spectroscopy is governed by the selection rules determined by the molecule's symmetry. For a free azide ion with D∞h symmetry, the symmetric stretch is Raman active and IR inactive, while the asymmetric stretch and bending modes are IR active and Raman inactive. However, in the solid state, the crystal field and site symmetry can alter these selection rules.

In this compound, the azide ions are known to be bent, which differs from the linear configuration found in alkali metal azides. wikipedia.org This deviation from linearity has a significant impact on the vibrational spectra. The primary vibrational modes of the azide anion in this compound are assigned as follows:

Asymmetric Stretch (ν₃): This mode typically appears in the region of 2000-2200 cm⁻¹. It is an intense absorption in the infrared spectrum.

Symmetric Stretch (ν₁): For a symmetric azide ion, this mode is typically observed around 1350 cm⁻¹. In this compound, its activity and position can be influenced by the bent nature of the anion.

Bending Mode (ν₂): This doubly degenerate mode is found at lower wavenumbers, generally in the range of 600-650 cm⁻¹.

The force constants for the N-N bonds within the azide anion can be derived from the observed vibrational frequencies. These constants provide a measure of the bond strength. For the bridging azide groups, the (N-N) force constants are comparable to those of the free azide anion, indicating the presence of double bonds.

Table 1: Typical Vibrational Modes of the Azide Anion
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Activity (Free Ion)
Symmetric Stretch (ν₁)1344 - 1350Raman Active, IR Inactive
Asymmetric Stretch (ν₃)2040 - 2100IR Active, Raman Inactive
Bending (ν₂)630 - 645IR Active, Raman Inactive

High-pressure spectroscopic studies on this compound reveal significant changes in its vibrational properties and crystal structure. As pressure is applied, the azide ions, which are bent at ambient conditions, tend to bend further and rotate. wikipedia.org This increased bending and rotation of the azide anions under pressure play a crucial role in the process of electron orbit hybridization.

The application of pressure leads to shifts in the vibrational frequencies of the azide modes. Generally, an increase in pressure causes a blue shift (increase in wavenumber) of the stretching modes due to the compression of bonds. However, the behavior of the bending modes can be more complex, sometimes exhibiting a red shift (decrease in wavenumber) due to changes in the crystal lattice and inter-ionic interactions. Studies on other inorganic azides have shown that pressure can induce phase transitions, which are observable through abrupt changes in the Raman and IR spectra, such as the splitting or disappearance of certain modes. For instance, in rubidium azide, pressure-induced phase transitions are accompanied by significant modifications in the arrangement of the azide anions. acs.org In this compound, increasing pressure has been shown to lead to amorphization of the compound. wikipedia.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments (General academic relevance)

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local atomic environments in solid materials. wikipedia.org While specific ssNMR studies on this compound are not widely reported, the principles of this technique are highly relevant for understanding its structure. In particular, ¹⁴N NMR spectroscopy is a suitable method for characterizing azides, as it can provide resonance signals corresponding to the three non-equivalent nitrogen atoms within the azide group. mdpi.com

In the azide anion (N-N-N), the central nitrogen atom is in a different chemical environment compared to the two terminal nitrogen atoms. This difference would result in distinct chemical shifts in the ¹⁴N NMR spectrum. The covalent character of the metal-azide bond can be demonstrated by the appearance of three distinct ¹⁴N NMR signals for each of the azido-complexes. rsc.org Furthermore, the quadrupolar interaction of the ¹⁴N nucleus (a quadrupolar nucleus with spin I=1) with the local electric field gradient provides detailed information about the symmetry of the nitrogen sites. Any distortion from a perfectly symmetric environment, such as the bending of the azide anion in this compound, would be reflected in the quadrupolar coupling constant and the asymmetry parameter obtained from the ssNMR spectrum.

Table 2: General Applicability of Solid-State NMR to this compound
NMR NucleusInformation ObtainableRelevance to this compound
¹⁴NChemical shifts of different nitrogen atoms, quadrupolar coupling constants.Distinguishing between central and terminal nitrogen atoms in the azide anion, probing the symmetry of the nitrogen sites and the extent of azide bending.
⁸⁷SrChemical shift and quadrupolar interaction of the strontium cation.Characterizing the local environment and coordination of the strontium ion within the crystal lattice.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Probing

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for investigating the electronic structure of materials. These methods can provide information about the oxidation states of elements and the nature of their chemical bonding.

X-ray Absorption Near-Edge Structure (XANES), a region of the XAS spectrum, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For this compound, Sr K-edge XANES could be used to confirm the +2 oxidation state of the strontium ions. The fine structure of the absorption edge would also be influenced by the local coordination environment of the strontium atoms with the nitrogen atoms of the azide groups.

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the atoms at the surface of a material. casaxps.com In an XPS experiment on this compound, core-level spectra of strontium (Sr 3d) and nitrogen (N 1s) would be of primary interest. The Sr 3d spectrum is expected to show a doublet corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit components. thermofisher.com The binding energy of this doublet would be characteristic of the Sr²⁺ oxidation state. The N 1s spectrum would be particularly informative. Due to the different chemical environments of the central and terminal nitrogen atoms in the azide anion, two distinct peaks in a 1:2 intensity ratio would be expected. The binding energies of these peaks would provide insight into the charge distribution within the azide anion and the nature of the strontium-azide bond.

Table 3: Expected XPS Core-Level Binding Energies for this compound
ElementCore LevelExpected FeaturesInformation Provided
Strontium (Sr)3dSpin-orbit doublet (3d₅/₂, 3d₃/₂)Confirmation of Sr²⁺ oxidation state.
Nitrogen (N)1sTwo peaks with an approximate 1:2 intensity ratio.Differentiation of central and terminal nitrogen atoms in the azide anion; insight into charge distribution.

Decomposition Mechanisms and Kinetic Research of Strontium Diazide

Thermal Decomposition Pathways and Associated Energetics

Sr(N₃)₂(s) → Sr(s) + 3N₂(g)

Research into the thermal decomposition of crystalline strontium diazide has shown that the reaction is characterized as a rapidly accelerating type, which exhibits a significant induction period before the reaction rate increases. rsc.org The kinetics of this process can be described by the relationship between the pressure of the evolved nitrogen gas and time, which follows the expression log p = k₁t + constant, where p is the pressure and t is time. rsc.org

Early investigations identified two potential processes in the decomposition of azides, each with a distinct activation energy. rsc.org For this compound, the process responsible for the acceleration of the reaction has a specific, determined activation energy. rsc.org

The kinetic analysis of solid-state decompositions, such as that of this compound, can be performed under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions.

Isothermal Methods: Historical studies on this compound utilized isothermal analysis, where the rate of reaction was determined by measuring the pressure of the evolved nitrogen gas at a constant temperature over time. rsc.org This classic approach allows for the direct calculation of rate constants at specific temperatures.

Non-Isothermal Methods: Modern thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are frequently used for non-isothermal kinetic studies. researchgate.netresearchgate.net Although specific studies applying the most advanced isoconversional methods to this compound are not detailed in available literature, these methodologies are standard for analyzing the decomposition of related solid materials, such as strontium nitrate (B79036) and strontium oxalate. researchgate.netasianpubs.org These advanced kinetic analyses include:

Model-Free Isoconversional Methods: These methods, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman methods, are used to determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. asianpubs.orgresearchgate.net This approach is particularly valuable for complex solid-state reactions where the mechanism may change as the reaction progresses. researchgate.net

Model-Fitting Methods: These methods involve fitting experimental data from techniques like TG to various mathematical models that describe solid-state reactions (e.g., nucleation, geometrical contraction, diffusion, and reaction order models). researchgate.netasianpubs.org The Coats-Redfern method is a well-known example. osti.gov

The selection of an appropriate mechanistic model can often be confirmed using master plots, which help to identify the most probable solid-state reaction mechanism. asianpubs.org

The activation energy (Ea) is a critical parameter that describes the minimum energy required for a chemical reaction to occur. For the thermal decomposition of azides, two distinct activation energy values have been generally observed: one in the range of 40-46 kcal/mol and another around 20-23 kcal/mol. rsc.org

Kinetic Parameters for this compound Thermal Decomposition
ParameterValueMethod/ConditionSource
Apparent Activation Energy (Ea)~20 kcal/mol (~83.7 kJ/mol)Isothermal decomposition, based on the acceleration phase rsc.org

The thermal decomposition of solid ionic compounds like this compound is a complex process that occurs via a series of steps, often described by nucleation and growth models. The reaction begins at specific sites on the crystal surface or at defects within the crystal lattice, forming nuclei of the product (strontium metal). rsc.org These nuclei then grow, and the reaction proceeds at the interface between the reactant (this compound) and the product. rsc.org

The observed acceleratory nature of the reaction, following an initial induction period, is characteristic of a process where the rate is limited by the formation and subsequent growth of these product nuclei. rsc.org

General mechanistic models applicable to solid-state decomposition include:

Diffusion-controlled models (D2, D3, D4): The rate is governed by the diffusion of gaseous products through the solid product layer. researchgate.netasianpubs.org

Phase boundary-controlled models (R2, R3): The rate is controlled by the advancement of the reactant-product interface. researchgate.net

Nucleation models (Avarami-Erofeev): These models describe processes where the rate depends on the formation of new nuclei.

For this compound, the acceleratory kinetic pattern strongly suggests a mechanism involving nucleation and the subsequent growth of the metallic strontium phase. rsc.org

The decomposition of solid materials often initiates at sites of imperfection in the crystal lattice. Therefore, crystal defects and impurities can have a significant impact on the reaction kinetics.

Studies have shown that introducing defects via irradiation can alter the decomposition kinetics of this compound. Irradiation with emissions from radium was found to decrease the length of the induction period and increase the acceleration coefficient of the reaction. rsc.org This indicates that the radiation increases the rate of nucleus formation. rsc.org Notably, the activation energy of the acceleration process itself remained unchanged by the irradiation. rsc.org

While specific studies on the effect of chemical impurities on this compound decomposition are limited, research on other strontium salts, such as strontium carbonate, has demonstrated that doping with various cations (e.g., K⁺, Ca²⁺, Ba²⁺) can alter the apparent activation energy of decomposition. osti.gov This principle suggests that the purity of the this compound sample is a critical factor in its thermal stability and decomposition kinetics.

The primary gaseous product from the thermal decomposition of this compound is elemental nitrogen (N₂). royalsocietypublishing.org This is consistent with the decomposition of other inorganic azides. royalsocietypublishing.org

The stoichiometry of the decomposition reaction, Sr(N₃)₂(s) → Sr(s) + 3N₂(g), provides a clear quantitative relationship. For every mole of this compound (molar mass: 171.66 g/mol ) that decomposes, three moles of nitrogen gas are produced. wikipedia.org This predictable and high yield of nitrogen gas is a defining characteristic of azide (B81097) decomposition.

Photolytic Decomposition Phenomena and Light-Matter Interactions

This compound can also be decomposed by exposure to ultraviolet (UV) radiation in a process known as photolysis. uct.ac.za The interaction of UV light with the compound initiates the breakdown into strontium metal and nitrogen gas, a process that can be studied across a range of temperatures.

Research on the photolysis of this compound powder using a high-intensity mercury arc lamp has distinguished between two temperature-dependent regimes:

Photolytic Decomposition: This occurs at lower temperatures (e.g., 30°C - 90°C). In this range, two different modes of decomposition are proposed to occur, with a transition point observed at approximately 50°C. uct.ac.za

Co-irradiated Decomposition: At higher temperatures (e.g., 110°C - 135°C), which overlap with the thermal decomposition range, the breakdown is a result of both the photolytic mechanism and the expected thermal decomposition process occurring concurrently. uct.ac.za

Effects of Ultraviolet Radiation on Decomposition Rates

The exposure of this compound to ultraviolet radiation induces its decomposition. Studies have shown that the photolytic decomposition of strontium azide occurs in distinct stages, including an induction period, an acceleratory phase, and a decay phase. The rates of these stages are influenced by temperature. uct.ac.zajournals.co.za For instance, research conducted on the photolysis of strontium azide powders and pellets in the temperature range of 30.0°C to 90.0°C has identified different kinetic behaviors. uct.ac.za

Two distinct modes of photolytic decomposition are proposed to occur, with a transition temperature around 50°C. uct.ac.za Below this temperature, one mechanism is dominant, while a different mechanism prevails at higher temperatures within the photolytic range. The kinetics of these decomposition stages have been analyzed, and activation energies have been determined to quantify the temperature dependence of the reaction rates.

Dependence of Reaction Rates on Incident Light Intensity

The rate of photolytic decomposition of this compound is also dependent on the intensity of the incident UV light. Research has demonstrated that the rate of decomposition is proportional to the light intensity. royalsocietypublishing.org This relationship is a key indicator of the photochemical nature of the reaction, where the absorption of photons is the primary step in initiating the decomposition process. The dependence of the reaction rates on light intensity has been a subject of kinetic analyses, providing valuable information about the elementary steps involved in the photodecomposition mechanism. uct.ac.za

Co-Irradiation Effects with Thermal Decomposition Processes

When this compound is subjected to both UV radiation and elevated temperatures simultaneously, a phenomenon known as co-irradiated decomposition occurs. This process is particularly relevant in the temperature range where thermal decomposition becomes significant, typically from 110.0°C to 135.0°C for strontium azide. uct.ac.za

Radiation-Induced Decomposition Studies (e.g., X-ray, Gamma-ray)

Beyond ultraviolet radiation, higher energy forms of radiation such as X-rays and gamma-rays can also induce the decomposition of this compound. The study of these processes, known as radiolysis, provides insights into the fundamental interactions of high-energy radiation with the compound and the resulting chemical transformations.

Investigations into the Radiolytic Pathways and Products

Investigations into the effects of high-energy radiation on azides suggest that the primary event is the excitation and ionization of the azide ions. For instance, studies on the X-ray induced decomposition of solid nitrates, including strontium nitrate, have shown the formation of nitrite as a product. osti.gov While direct studies on the radiolytic products of this compound are not extensively detailed in readily available literature, research on similar compounds provides a basis for understanding the potential pathways.

The thermal decomposition of pre-irradiated strontium azide has been a subject of investigation, indicating that exposure to radiation can create defects and reactive species within the crystal lattice that influence its subsequent thermal stability. osti.gov The study of gamma-irradiated barium azide, a chemically similar compound, revealed that pre-irradiation drastically reduces the induction period and increases the velocity constants of thermal decomposition. astm.org It is plausible that similar effects occur in strontium azide, where the absorption of X-ray or gamma-ray photons leads to the formation of excited states and radical species, initiating the decomposition cascade and the evolution of nitrogen gas.

Theoretical Elucidation of Elementary Reaction Steps in Azide Decomposition

To complement experimental studies, theoretical and computational methods are employed to elucidate the elementary reaction steps involved in the decomposition of azides at a molecular level. These approaches provide detailed insights into the reaction mechanisms that are often difficult to probe experimentally.

Computational Modeling of Nitrogen Expulsion Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the decomposition pathways of various energetic materials, including metal azides. While specific DFT studies on the nitrogen expulsion mechanism from this compound are not widely published, research on other azides offers valuable analogous insights.

These computational studies typically focus on calculating the potential energy surfaces for different decomposition pathways, identifying transition states, and determining the activation energies for elementary steps such as the breaking of the N-N bond and the subsequent release of dinitrogen (N₂). For example, DFT calculations have been used to investigate the decomposition mechanisms of other metal azides, revealing the critical role of the metal cation and the crystal structure in influencing the stability of the azide and the pathway for nitrogen elimination. Theoretical studies on the activation of N₂ by alkaline earth metals, including strontium, suggest that these metals can engage in complex bonding interactions that are relevant to the stabilization of intermediates in the decomposition process. rsc.org Such computational approaches are crucial for building a comprehensive understanding of the factors that govern the decomposition of this compound and other related energetic materials.

Identification and Characterization of Transient Intermediates

The decomposition of this compound, Sr(N₃)₂, particularly under thermal or photolytic conditions, is presumed to proceed through a series of highly reactive, short-lived transient intermediates. While direct experimental studies specifically targeting the transient species in the decomposition of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous azide compounds and other strontium salts. The identification and characterization of these intermediates are crucial for a complete understanding of the decomposition mechanism and kinetics. Advanced spectroscopic techniques are pivotal in detecting and characterizing these fleeting species.

The primary transient intermediates expected to form during the decomposition of this compound include strontium-containing radicals, azide radicals (N₃•), and potentially strontium nitride species in nascent forms. The decomposition can be initiated by the breaking of the Sr-N bond or the N-N bond within the azide anion.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (EPR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as free radicals. In the context of this compound decomposition, ESR spectroscopy would be instrumental in identifying and characterizing paramagnetic intermediates. Studies on the thermal decomposition of other strontium compounds, like strontium carbonate (SrCO₃), have successfully used EPR to identify radical species such as CO₂⁻ radicals stabilized in the crystal lattice researchgate.net. This suggests that ESR could similarly detect any strontium-containing radicals or trapped nitrogen-based radicals formed during the breakdown of this compound.

For instance, if the decomposition involves the formation of a strontium-containing radical, such as a strontium monoazide radical (SrN₃•), its ESR spectrum would provide information about the electronic environment of the unpaired electron and its interaction with the strontium and nitrogen nuclei. Hypothetical ESR parameters for such a species, based on known data for similar radicals, are presented in Table 1.

Interactive Data Table 1: Hypothetical ESR Spectroscopic Parameters for a Transient SrN₃• Radical

Parameter Value Description
g-factor (g) ~2.002 The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron. Values close to 2.0023 are typical for free electrons, with deviations providing information about the electronic structure of the radical.
Hyperfine Coupling Constant (A) with ¹⁴N 10-30 G The hyperfine coupling constant describes the interaction between the unpaired electron and the magnetic nuclei of the nitrogen atoms. The magnitude of the coupling provides insight into the distribution of the unpaired electron density within the radical.
Hyperfine Coupling Constant (A) with ⁸⁷Sr 5-15 G Strontium has a naturally occurring isotope, ⁸⁷Sr (7% abundance), with a nuclear spin of I = 9/2. If a strontium-containing radical is formed, the ESR spectrum may exhibit hyperfine splitting due to the interaction with the ⁸⁷Sr nucleus.

Transient Absorption Spectroscopy

Ultrafast transient absorption spectroscopy is a pump-probe technique that allows for the detection and characterization of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to nanoseconds rsc.orgnih.govrsc.org. In a hypothetical experiment on this compound, a short laser pulse (the pump) would initiate the decomposition, and a second, time-delayed pulse (the probe) would measure the absorption spectrum of the transient species formed.

This technique would be particularly useful for observing the formation and decay of species like the azide radical (N₃•) or excited states of this compound. The azide radical is a known transient species in the decomposition of many azide compounds researchgate.netresearchgate.net. Transient absorption spectroscopy could provide information on the electronic transitions of these intermediates, their lifetimes, and the kinetics of their subsequent reactions. Table 2 presents potential transient absorption data for intermediates in this compound decomposition, based on studies of similar systems.

Interactive Data Table 2: Hypothetical Transient Absorption Data for Intermediates in Sr(N₃)₂ Decomposition

Transient Species Absorption Maximum (λmax) Lifetime (τ) Assignment
Excited State [Sr(N₃)₂]* 300-350 nm < 1 ps The initially formed singlet excited state of this compound following photoexcitation.
Azide Radical (N₃•) 270 nm ns - µs A well-characterized transient species in azide photolysis, resulting from the homolytic cleavage of a nitrogen-nitrogen bond.
Strontium Nitride (SrN) 400-500 nm µs - ms A potential diatomic intermediate leading to the formation of the final strontium nitride product.

Mass Spectrometry

Mass spectrometry is a crucial tool for identifying the gas-phase products and intermediates of decomposition reactions jhuapl.edu. By coupling a mass spectrometer to a reaction chamber where this compound is decomposed, it would be possible to detect and identify volatile radical species and stable end products. Techniques such as time-of-flight mass spectrometry can be used to analyze the species evolved during a rapid decomposition event. This could provide evidence for the formation of species such as N₃• radicals, N₂ molecules, and potentially even strontium-containing fragments in the gas phase.

Theoretical and Computational Chemistry Studies of Strontium Diazide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials. It has been instrumental in predicting and understanding the properties of strontium diazide and related strontium-nitrogen compounds.

While specific detailed predictions of the electronic band structure and band gaps for this compound (SrN₂) are not explicitly detailed in the primary literature consulted for this overview, DFT calculations are a standard method for such predictions in materials science. These calculations are crucial for understanding a material's electronic conductivity and optical properties. Other strontium-nitrogen compounds and related materials have had their band structures and band gaps investigated using DFT researchgate.netacs.orgresearchgate.netresearchgate.net. For instance, DFT studies on strontium oxide (SrO₂) have reported band gaps ranging from 2.12 eV to 3.05 eV depending on the phase and approximation used researchgate.net. Similarly, DFT has been employed to study the electronic properties of hypothetical strontium-nitrogen phases, suggesting potential semiconductor or metallic behaviors based on their predicted structures acs.orgresearchgate.net.

Detailed analysis of the chemical bonding in this compound has been performed using methods derived from DFT, specifically Crystal Orbital Hamilton Population (COHP) and Integrated COHP (ICOHP) rsc.orgrsc.orgrsc.org. These analyses aim to quantify the strength and nature of interatomic bonds. Studies have revealed that this compound exhibits strong covalent bonding between strontium (Sr) and nitrogen (N) atoms rsc.orgrsc.orgrsc.org. The COHP analysis indicates that the bonding states in SrN₂ are fully occupied, while antibonding states are partially occupied, contributing to the material's robust chemical bonding rsc.orgrsc.org. Comparisons with strontium azide (B81097) (Sr(N₃)₂) show that the Sr–N covalent bonds are stronger in SrN₂ than in Sr(N₃)₂, which is reflected in SrN₂'s mechanical properties rsc.orgrsc.orgrsc.org. The COHP method, rooted in DFT, partitions band structure energy into orbital pair contributions, providing a quantitative measure of bonding strength qcc.ru.

This compound has been investigated under high-pressure conditions using both experimental techniques and theoretical calculations, including DFT rsc.orgrsc.orgrsc.orgresearchgate.net. These studies have predicted and observed structural stability and phase transitions. Experimentally, SrN₂ has been synthesized and studied under pressures up to 43.2 GPa rsc.orgrsc.orgrsc.orgresearchgate.net. A significant finding is the possible pressure-induced phase transition from a tetragonal structure to an orthorhombic structure occurring at approximately 12.0 GPa rsc.orgrsc.orgrsc.orgresearchgate.net. This transition is attributed to the rotation of the diazenide (B1233639) anions and the rearrangement of strontium ions rsc.orgrsc.orgrsc.org. The compressibility of SrN₂ is anisotropic, influenced by the orientation of the diazenide anions rsc.orgrsc.orgrsc.orgresearchgate.net.

The bulk modulus (B₀) of this compound has been determined to be 132.4 (10.2) GPa rsc.orgrsc.orgrsc.orgresearchgate.net. This value is notably higher than that of strontium azide (Sr(N₃)₂), which is reported as 49.1 GPa rsc.orgrsc.org. The increased bulk modulus in SrN₂ is attributed to the stronger covalent interactions between Sr and N atoms, as confirmed by theoretical calculations rsc.orgrsc.orgrsc.org.

Table 1: Structural and Mechanical Properties of this compound Under Pressure

PropertyValueCondition/Reference
Bulk Modulus (B₀)132.4 (10.2) GPa rsc.orgrsc.orgrsc.orgresearchgate.net
Phase TransitionTetragonal to Orthorhombic~12.0 GPa rsc.orgrsc.orgrsc.orgresearchgate.net
Maximum Pressure Studied43.2 GPa rsc.orgrsc.orgrsc.orgresearchgate.net

Other theoretical studies have explored the stability of various strontium-nitrogen (Sr–N) phases under pressure, predicting multiple stable stoichiometries such as SrN, Sr₂N₃, SrN₂, SrN₃, SrN₄, and SrN₅, which can exist from ambient pressure up to 100 GPa acs.orgresearchgate.net. These investigations often employ structure searching methods combined with DFT to map out potential high-pressure phases and their stability acs.orgresearchgate.net.

DFT, particularly Time-Dependent Density Functional Theory (TDDFT), is a powerful tool for simulating spectroscopic signatures, such as absorption spectra and Raman spectra, to aid in the experimental validation of theoretical predictions researchgate.netnih.govumanitoba.ca. These simulations can provide detailed insights into the vibrational modes and electronic excitations of a material. For instance, DFT calculations have been used to simulate Raman spectra and analyze vibrational characteristics by computing temperature-dependent thermodynamic properties via phonon calculations researchgate.net. TDDFT is also employed to simulate excited-state absorption (ESA) spectra, which are crucial for understanding photophysical processes nih.govumanitoba.ca. While these methods are generally applicable to materials like this compound, specific simulated spectroscopic signatures for SrN₂ were not detailed in the consulted literature.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior (General academic relevance)

Ab initio molecular dynamics (AIMD) is a computational technique that combines quantum mechanical electronic structure calculations with molecular dynamics simulations. This approach allows for the study of atomic and electronic motion in real-time, providing accurate insights into the dynamic behavior of materials, including chemical reactions, phase transitions, and diffusion processes nih.govyoutube.commdpi.com. AIMD methods, such as Born-Oppenheimer MD and Car-Parrinello MD, are essential for understanding complex phenomena where forces are calculated "on the fly" from electronic structure calculations nih.govyoutube.com. While specific AIMD studies on this compound were not found in the provided search results, this methodology is broadly relevant for investigating the dynamic properties and reaction mechanisms of energetic materials and complex chemical systems mdpi.com. Software packages like CP2K are widely used for performing such simulations stackexchange.com.

Quantum Chemical Characterization of Hypothetical Strontium-Nitrogen Architectures

Beyond the known this compound, quantum chemical methods, primarily DFT, have been employed to explore and characterize hypothetical strontium-nitrogen (Sr–N) architectures and compounds. These studies are driven by the search for new materials with potentially unique properties, such as high energy density or novel electronic characteristics researchgate.netresearchgate.net. Theoretical structure searching and DFT calculations have predicted the existence and stability of several new Sr–N stoichiometries, including SrN, Sr₂N₃, SrN₂, SrN₃, SrN₄, and SrN₅, under various pressure conditions acs.orgresearchgate.net. These investigations explore diverse nitrogen polymerization forms, ranging from diatomic N₂ units to more complex chains and ring structures, contributing to the understanding of nitrogen-rich compounds and their potential applications acs.orgresearchgate.netresearchgate.net. For example, SrN₆ has been theoretically investigated, revealing a new P1̄ phase with an infinite nitrogen chain structure under pressure researchgate.net.

Theoretical and computational chemistry studies have played a crucial role in understanding the fundamental properties of this compound (SrN₂), particularly its structural behavior under varying conditions. Density Functional Theory (DFT) has been a primary tool in these investigations, often coupled with experimental techniques like synchrotron X-ray diffraction. These studies have provided insights into the material's compressibility, phase transitions, and the nature of chemical bonding within its structure.

Research has employed DFT, specifically utilizing methods such as the Vienna Ab initio Simulation Package (VASP) with the generalized gradient approximation (GGA-PBE) and the projector-augmented wave (PAW) method. These computational approaches have been instrumental in calculating various properties of SrN₂. For instance, studies have determined its bulk modulus, analyzed its anisotropic compressibility, and investigated its structural response to high pressures rsc.orgresearchgate.netrsc.org. The findings indicate that SrN₂ exhibits stronger Sr-N covalent bonds compared to strontium azide [Sr(N₃)₂], which contributes to its higher bulk modulus rsc.orgrsc.org. Furthermore, DFT calculations have helped to interpret experimental observations, such as a pressure-induced phase transition from a tetragonal to an orthorhombic structure occurring around 12.0 GPa rsc.orgresearchgate.netrsc.org.

High Pressure and High Temperature Behavior of Strontium Diazide

Experimental Investigations of Pressure-Induced Structural Changes

Studies investigating the effects of pressure on strontium diazide aim to understand its phase transitions and structural modifications. While specific details on pressure-induced structural changes for this compound are not extensively detailed in the provided snippets, research on related metal azides and their behavior under pressure often involves techniques like X-ray diffraction to map out structural evolution. The general approach involves subjecting the material to increasing pressures and observing changes in its crystal lattice.

Determination of Bulk Modulus and Anisotropic Elastic Properties

The bulk modulus is a measure of a material's resistance to compression. Determining the bulk modulus and other elastic properties of this compound is crucial for understanding its mechanical behavior under pressure. These properties are typically derived from experimental data, such as high-pressure X-ray diffraction measurements, where the relationship between pressure and volume (or lattice parameters) is analyzed. While specific numerical values for this compound's bulk modulus and anisotropic elastic properties are not directly provided in the search results, research on similar metal diazides would typically report these parameters.

Reactivity and Chemical Transformations of Strontium Diazide in Advanced Research

Formation of Metal-Organic Frameworks and Coordination Polymers

Strontium diazide, Sr(N₃)₂, serves as a valuable precursor and component in the synthesis of advanced materials, particularly coordination polymers. The strontium ion (Sr²⁺) is characterized by a large ionic radius (1.18 Å) and a flexible coordination sphere, which allows for high coordination numbers, typically ranging from 6 to 10. alfa-chemistry.com This versatility enables the formation of complex and extended structures. While direct incorporation of the azide (B81097) ligand from this compound into stable metal-organic frameworks (MOFs) is a specialized area of research, the principles of strontium coordination chemistry underpin the formation of such polymers. Strontium-based coordination polymers often feature intricate networks stabilized by hydrogen bonding and other non-covalent interactions, which are crucial for crystal engineering. alfa-chemistry.comrsc.orgnih.govresearchgate.netresearchgate.net

The synthesis of coordination complexes involving strontium often utilizes precursor compounds like strontium hydroxide (B78521) or other salts that react with organic linkers. rsc.org In the context of nitrogen-rich materials, this compound itself is a key starting material for synthesizing other inorganic compounds under specific conditions. rsc.orgnih.govcore.ac.ukacs.org For instance, strontium diazenide (B1233639) (SrN₂) has been synthesized through the controlled decomposition of this compound under high-pressure and high-temperature conditions. rsc.orgnih.govcore.ac.ukacs.org

X-ray crystallography is an essential tool for elucidating the structures of these materials. This compound crystallizes in an orthorhombic Fddd space group. wikipedia.org Studies on various strontium complexes reveal that the metal centers can adopt diverse geometries, including distorted octahedral, trigonal prismatic, and square pyramidal shapes. nih.govacs.org In polynuclear complexes, strontium atoms are often linked by bridging ligands. alfa-chemistry.comnih.gov For example, crystallographic analysis of strontium diazenide formed from the azide precursor shows it possesses a tetragonal structure isotypic with strontium acetylenide (SrC₂). core.ac.uk This structural information is critical for understanding the material's properties and potential transformations.

Table 1: Crystallographic Data for Selected Strontium Compounds
CompoundPrecursorSynthesis ConditionsCrystal SystemCoordination Geometry of Sr²⁺
Strontium Azide (Sr(N₃)₂)N/AStandardOrthorhombic wikipedia.orgN/A
Strontium Diazenide (SrN₂)Sr(N₃)₂High Pressure/Temp (e.g., 9 GPa, 550°C) core.ac.ukacs.orgTetragonal rsc.orgcore.ac.ukOctahedral core.ac.uk
[Sr(bdmp)(btsa)]₂·2THFSr(btsa)₂·2DMESubstitution Reaction nih.govTriclinic nih.govTrigonal Prismatic nih.gov

Ligand Field Theory (LFT) is a model that combines principles from crystal field theory and molecular orbital theory to describe the electronic structure and bonding in coordination complexes. fiveable.mewikipedia.orgpurdue.edu LFT is most often applied to transition metal complexes, where it explains the splitting of d-orbital energies by the electrostatic field of the surrounding ligands. fiveable.meyoutube.com

However, strontium is an alkaline earth metal with a [Kr] 5s² electronic configuration, and its ion, Sr²⁺, has a noble gas configuration with no valence d-electrons. Consequently, the traditional d-orbital splitting analysis of LFT is not applicable. The bonding in strontium complexes is predominantly electrostatic in nature. fiveable.me The coordination geometry is primarily dictated by the large ionic size of Sr²⁺ and the steric and electronic properties of the ligands, rather than by d-orbital stabilization energies. alfa-chemistry.com

The azide ion (N₃⁻) is a linear, pseudohalogenic ligand. wikipedia.org In coordination complexes, it can act as a terminal or a bridging ligand. The large size of the Sr²⁺ cation allows it to accommodate a high number of coordinating atoms, leading to geometries such as tetragonal antiprismatic or bicapped trigonal prismatic, with coordination numbers often reaching 8, 9, or higher. alfa-chemistry.com The arrangement of azide ligands and any other co-ligands around the strontium center is therefore governed by the need to maximize coordination and minimize steric repulsion, consistent with a model of electrostatic interactions.

Fundamental Contributions to Energetic Materials Science (Focus on mechanisms, not application)

Metal azides, including this compound, are a cornerstone of energetic materials science due to the chemical energy stored within the azide anion (N₃⁻). stanford.edu The fundamental energetic contribution stems from the thermodynamic instability of the azide group and the exceptional stability of the dinitrogen molecule (N₂), which is a primary product of decomposition. wikipedia.org

Sr(N₃)₂ → Sr + 3 N₂

This process is highly exothermic. The high positive enthalpy of formation of the azide anion and the very strong triple bond in the N₂ molecule (one of the strongest bonds known) create a large thermodynamic driving force for the decomposition. wikipedia.org The rapid release of a large volume of gas and thermal energy from a small volume of solid is the fundamental mechanism behind the energetic properties of these materials. echemi.comchegg.com The process is initiated by the transfer of an electron from an azide ion, forming an azide radical, which is unstable and breaks up, propagating the reaction. royalsocietypublishing.org

Reactions with Other Inorganic Species Under Extreme Conditions

The study of this compound under extreme conditions, particularly high pressure and high temperature, reveals significant chemical transformations. Research has demonstrated that when subjected to these conditions, this compound does not simply decompose into its constituent elements but can rearrange to form other nitrogen-rich inorganic species. rsc.orgnih.govnih.gov

A prominent example is the synthesis of strontium diazenide (SrN₂) from this compound. rsc.orgnih.gov This transformation is achieved by the controlled thermal decomposition of Sr(N₃)₂ in a multianvil press at pressures around 9 GPa and temperatures of 550 °C. core.ac.ukacs.org Under these extreme conditions, the azide anions rearrange to form diazenide anions ([N=N]²⁻), which are stabilized in a new crystal lattice with the strontium cations. core.ac.uk

Further studies using in situ synchrotron X-ray diffraction in a diamond anvil cell have explored the behavior of these materials at even higher pressures. rsc.orgnih.gov The synthesized strontium diazenide (SrN₂) was subjected to pressures up to 43.2 GPa. This research revealed a pressure-induced phase transition from a tetragonal to an orthorhombic structure at approximately 12.0 GPa. rsc.orgnih.gov This transition is attributed to the rotation of the diazenide units and rearrangement of the strontium ions within the crystal lattice. nih.gov Such studies are fundamental to understanding the stability, compressibility, and potential for creating novel inorganic materials with unique properties under non-ambient conditions. rsc.org

Table 2: High-Pressure Transformations of this compound and its Derivatives
Starting MaterialConditionsProductObserved PhenomenaReference
This compound (Sr(N₃)₂)~9 GPa, 550°CStrontium Diazenide (SrN₂)Controlled decomposition and formation of diazenide anion core.ac.ukacs.org
Strontium Diazenide (SrN₂)Pressure up to 43.2 GPaOrthorhombic phase of SrN₂Phase transition from tetragonal to orthorhombic at 12.0 GPa rsc.orgnih.gov
This compound (Sr(N₃)₂)Increasing pressureAmorphous Strontium AzidePressure-induced amorphization wikipedia.org

Advanced Characterization Methodologies in Strontium Diazide Research

Synchrotron-Based X-ray Diffraction and Scattering Techniques

Synchrotron-based X-ray diffraction (XRD) and scattering techniques are powerful tools for determining the crystal structure and phase behavior of materials like strontium diazide, particularly under varying conditions. Studies have utilized synchrotron XRD to analyze this compound synthesized under high-pressure and high-temperature conditions nih.govresearchgate.netrsc.orgrsc.orgrsc.orgsemanticscholar.org. These investigations aim to elucidate the precise arrangement of atoms within the crystal lattice, identify potential structural modifications, and understand how the material's structure responds to external stimuli.

Research has characterized the ambient condition tetragonal phase of this compound (SrN2), with a space group of I4/mmm (Z=2) researchgate.netsemanticscholar.orgresearchgate.net. The crystal structure analysis reveals strontium ions coordinated by diazenide (B1233639) units ([N2]2-) researchgate.netsemanticscholar.org. The N-N bond distance within the diazenide unit has been reported as approximately 1.226 Å researchgate.netsemanticscholar.org, which is shorter than the Sr-N bond lengths researchgate.netsemanticscholar.org. Synchrotron XRD has also been employed to study this compound under high pressure, revealing a possible phase transition from a tetragonal structure to an orthorhombic structure at approximately 12.0 GPa nih.govresearchgate.netrsc.orgrsc.org. This transition is attributed to the rotation of diazenide units and the rearrangement of strontium ions nih.govresearchgate.net. The material exhibits anisotropic compressibility, influenced by the orientation of the diazenide anions nih.govresearchgate.netrsc.orgsemanticscholar.org. The bulk modulus of this compound has been determined to be 132.4 (10.2) GPa nih.govresearchgate.netrsc.orgrsc.orgrsc.org, indicating a relatively rigid structure attributed to strong covalent bonding between strontium and nitrogen atoms nih.govresearchgate.netrsc.orgrsc.org.

In Situ High-Pressure/High-Temperature Diamond Anvil Cell (DAC) Systems

Diamond Anvil Cells (DACs) are indispensable for studying materials under extreme pressures, allowing for in situ investigations of structural phase transitions and material behavior. This compound has been subjected to high-pressure studies using DACs, often in conjunction with synchrotron X-ray diffraction nih.govresearchgate.netrsc.orgrsc.orgnih.gov. These experiments involve loading the this compound sample within the DAC, which is then compressed to gigapascal pressures.

As mentioned, a significant finding from DAC studies is the pressure-induced tetragonal-to-orthorhombic phase transition observed around 12.0 GPa nih.govresearchgate.netrsc.orgrsc.org. The in situ synchrotron XRD measurements within the DAC allowed researchers to track the changes in diffraction patterns as pressure increased, pinpointing the pressure at which new phases emerge or existing ones transform nih.govresearchgate.netrsc.orgrsc.org. These studies confirm the anisotropic compressibility of this compound, with the orientation of the N22- anions playing a crucial role in how the crystal lattice deforms under pressure nih.govresearchgate.netrsc.orgsemanticscholar.org. The bulk modulus of 132.4 GPa was derived from these high-pressure XRD data nih.govresearchgate.netrsc.orgrsc.org.

Coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Kinetic Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used to investigate the thermal stability and decomposition pathways of compounds. TGA measures mass loss as a function of temperature, while DSC records heat flow associated with thermal transitions and reactions. Coupled TGA-DSC analysis provides insights into decomposition temperatures, the energy released or absorbed during decomposition, and can be used for kinetic studies researchgate.netresearchgate.netresearchgate.netresearcher.liferesearchgate.net.

While specific TGA/DSC data for this compound's decomposition kinetics are not extensively detailed in the provided search results, these techniques are generally applied to energetic materials to understand their thermal behavior. For instance, strontium nitrate (B79036), a related compound, has been studied using TGA and DSC to determine its decomposition kinetics, with activation energies reported in the range of 341-362 kJ/mol researchgate.netresearchgate.netasianpubs.org. Such studies on this compound would likely involve determining its decomposition onset temperature, identifying any intermediate decomposition products through mass changes, and quantifying the energy changes associated with these processes. The thermal stability and decomposition kinetics of energetic materials are critical for assessing their safety and potential applications.

Advanced Mass Spectrometry for Comprehensive Decomposition Product Analysis

Advanced mass spectrometry techniques are vital for identifying and quantifying the gaseous products released during the thermal decomposition of energetic materials like this compound. By analyzing the mass-to-charge ratio of ionized fragments, mass spectrometry can elucidate the chemical species formed during decomposition.

Data Tables

Table 1: Structural and High-Pressure Properties of this compound

PropertyValueSource(s)
Ambient Crystal PhaseTetragonal researchgate.netsemanticscholar.orgresearchgate.net
Space GroupI4/mmm researchgate.netsemanticscholar.orgresearchgate.net
Unit Cell Parameters (a)3.8187 Å semanticscholar.org
Unit Cell Parameters (b)3.8187 Å semanticscholar.org
Unit Cell Parameters (c)6.279 Å semanticscholar.org
N-N Bond Length1.226 Å researchgate.netsemanticscholar.org
High-Pressure Phase TransitionTetragonal to Orthorhombic nih.govresearchgate.netrsc.orgrsc.org
Transition Pressure~12.0 GPa nih.govresearchgate.netrsc.orgrsc.org
Bulk Modulus (B0)132.4 (10.2) GPa nih.govresearchgate.netrsc.orgrsc.org

Table 2: Thermal Decomposition Characteristics (Illustrative, based on related compounds)

TechniqueParameterValue (Example for Strontium Nitrate)Source(s)
TGA/DSCDecomposition onsetNot specified for Sr(N3)2N/A
TGA/DSCActivation Energy~341-362 kJ/mol researchgate.netresearchgate.netasianpubs.org
TGA/DSCDecomposition ModelDiffusion model (D4) researchgate.netresearchgate.netasianpubs.org

Compound List:

this compound

Future Research Perspectives and Unexplored Avenues in Strontium Diazide Science

Discovery and Stabilization of Novel Metastable Phases

A primary focus of future research is the discovery and stabilization of new metastable phases of strontium diazide and other polynitrogen compounds. High-pressure synthesis is a key experimental route to accessing these exotic states of matter. uni-bayreuth.demdpi.com For instance, strontium diazenide (B1233639) (SrN2) has been synthesized from strontium azide (B81097) (Sr(N3)2) under high-pressure and high-temperature conditions. rsc.org Subsequent studies of SrN2 under pressures up to 43.2 GPa revealed a phase transition from a tetragonal to an orthorhombic structure at 12.0 GPa, highlighting the influence of pressure on crystal structure and properties. rsc.org

The challenge lies not only in synthesizing these novel phases but also in quenching them to ambient conditions where they can be practically applied. mdpi.com Theoretical studies predict numerous high-pressure polynitrides with unique structures, such as those containing oligo- and polynitrogen anions, which could be promising high-energy-density materials. uni-bayreuth.de Future work will likely involve exploring a wider range of pressure-temperature conditions to create and stabilize previously unknown nitrogen-rich structures, including those with unique nitrogen catenation, such as polymeric chains or two-dimensional layers. uni-bayreuth.dediva-portal.org Researchers have successfully synthesized compounds like K2N6, containing hexagonal N6 rings, at pressures of 450,000 atmospheres, demonstrating the potential for creating novel nitrogen allotropes within a crystal lattice. scitechdaily.com

CompoundSynthesis PrecursorSynthesis ConditionObserved Phase Transition
Strontium Diazenide (SrN2)Strontium Azide (Sr(N3)2)High-Pressure/High-TemperatureTetragonal to Orthorhombic at 12.0 GPa rsc.org
Potassium Azide (K2N6)Potassium Azide (KN3)450,000 atmospheresNot Applicable
Rhenium Nitride (ReN8·xN2)Rhenium and Nitrogen>100 GPa / ~2700 KNot Applicable

Rational Design of New Nitrogen-Rich Compounds with Tailored Properties

The rational design of new nitrogen-rich compounds, moving beyond accidental discovery, is a critical research avenue. azom.comchemeurope.com This approach involves a targeted design of molecular compounds based on established chemical knowledge to create materials with specific, tailored properties such as high energy density, thermal stability, and low sensitivity. azom.comaip.orgresearchgate.net By understanding the intricate relationships between molecular structure, crystal packing, and performance, scientists can computationally design novel energetic materials before attempting hazardous and resource-intensive synthesis. researchgate.netacs.org

Concepts for the rational design of N-heterocyclic compounds, which are foundational to many energetic materials, are being developed to guide the synthesis of entirely new substance classes. chemeurope.cominnovations-report.com This strategy involves hybridizing different nitrogen-rich building blocks, such as combining tetrazole and furazan (B8792606) rings, to create fused energetic heterocycles with improved performance characteristics. frontiersin.org For strontium-based compounds, this could involve computationally exploring how different polynitrogen anions could be stabilized by the strontium cation and predicting the resulting energetic properties and stability of these hypothetical compounds. The goal is to create a design-led approach that accelerates the discovery of next-generation materials for various applications. azom.com

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery of nitrogen-rich compounds like this compound. nih.gov Traditional materials research relies on a "trial-and-error" process, which is often slow and costly. researchgate.net ML methods can significantly accelerate this process by extracting patterns from large datasets to predict the properties of novel energetic materials with high accuracy. nih.govmdpi.com

Computational chemistry methods like Density Functional Theory (DFT) are powerful but require substantial computing resources. nih.gov Machine learning models, once trained, can predict material properties much more efficiently. mdpi.com These models can be trained on datasets of known energetic materials to predict key performance indicators such as heat of formation, density, and detonation velocity for new, unsynthesized compounds. researchgate.net For instance, shallow learning models like decision trees and random forests have proven effective in guiding experimental research for nitrogen reduction reactions by identifying promising catalyst-electrolyte combinations. chemrxiv.orgrsc.org In the context of this compound, ML could be used to screen vast numbers of potential polynitrogen structures for stability and energetic performance, guiding experimental efforts toward the most promising candidates. nih.govmdpi.com

AI/ML ApplicationObjectiveKey TechniquesPotential Impact
Property PredictionForecast energetic properties (e.g., density, heat of formation) of novel compounds.Kernel Ridge Regression, Deep Neural Networks. nih.govresearchgate.netAccelerate screening of potential energetic materials.
Structural ScreeningIdentify stable crystal structures and metastable phases.Global exploration of lattice energy surfaces combined with DFT. acs.orgGuide high-pressure synthesis experiments.
Experimental GuidanceUncover underexplored material combinations and reaction conditions.Decision Trees, Random Forest Algorithms. rsc.orgresearchgate.netOptimize synthesis pathways and improve efficiency.

Development of Next-Generation In Situ and Operando Characterization Techniques

To fully understand the synthesis, transformation, and decomposition of energetic materials like this compound, the development of advanced characterization techniques is essential. In situ and operando methods, which allow for the real-time observation of materials under operational conditions, are particularly crucial. acs.orgmdpi.com These techniques provide invaluable insights into dynamic processes such as phase transitions, the formation of metastable intermediates, and decomposition mechanisms that are often missed by conventional ex situ characterizations. mdpi.comaip.org

For high-pressure synthesis, in situ synchrotron X-ray diffraction has already been instrumental in studying the structural evolution of strontium diazenide as a function of pressure. rsc.org Future advancements will focus on integrating multiple characterization tools to obtain a more comprehensive picture. acs.orgmdpi.com This could involve combining spectroscopic methods like Raman and X-ray photoelectron spectroscopy (XPS) with diffraction and imaging techniques to simultaneously probe crystal structure, chemical bonding, and morphology during synthesis or decomposition. acs.orgaip.org Capturing the real-time behavior of these materials is critical for validating theoretical models and understanding the mechanisms that govern their performance and stability. acs.org

Q & A

Q. What are the optimal synthesis and purification protocols for strontium diazide (Sr(N₃)₂) to minimize decomposition during preparation?

this compound is highly hygroscopic and decomposes at elevated temperatures (e.g., 140°C in vacuo, with nitrogen evolution at 110°C). To mitigate decomposition, synthesis should be conducted under inert atmospheres (e.g., argon) with strict temperature control. Solubility data (45.8 g/100 g water at 16°C) can guide recrystallization steps, while vacuum drying at sub-decomposition temperatures ensures purity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to characterize this compound’s structural and functional properties?

Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying azide (N₃⁻) vibrational modes (~2100 cm⁻¹). Solid-state NMR can resolve Sr²⁺ coordination environments, while MALDI-TOF mass spectrometry (as used in polypseudorotaxane studies) can confirm molecular weight and purity. Cross-validation with X-ray crystallography (e.g., diazide structures in Figure 1 of ) enhances structural certainty .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound’s toxicity profile is comparable to alkali/alkaline earth azides, which are neurotoxic and potentially explosive. Labs should use explosion-proof equipment, fume hoods, and personal protective gear (gloves, goggles). Storage in desiccators under inert gas prevents hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory decomposition kinetics data for this compound be resolved in computational and experimental studies?

Discrepancies in decomposition temperatures (e.g., 140°C vs. 295–300°C in vacuo) may arise from differences in sample purity or experimental setups. Thermogravimetric analysis (TGA) coupled with mass spectrometry under controlled atmospheres can isolate decomposition pathways. Computational models (e.g., lattice energy calculations, 494 kcal/mol) should account for surface defects, which influence ionic conductance and activation energies (~5.1 kcal/mol) .

Q. What multi-method approaches enhance the reliability of this compound’s application in click chemistry or photolabeling probes?

Diazide-functionalized probes (e.g., HDAC inhibitors in ) require balancing reactivity and stability. Click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be optimized by tuning solvent polarity (water/alcohol mixtures) and stoichiometry. For photolabeling, UV-crosslinking efficiency depends on azide positioning relative to target protein surfaces, validated via docking studies (e.g., Figure 2 in ) .

Q. How can machine learning improve predictive models for this compound’s reactivity in novel synthetic pathways?

Training datasets incorporating thermodynamic parameters (e.g., Qformation = −1.72 to 0.1 kcal/mol) and kinetic data (e.g., activation energies) enable neural networks to predict optimal reaction conditions. Feature engineering should include lattice defect dynamics and solvent effects, validated against experimental conductance data (log κ = 0.7 at 300–380 K) .

Q. What strategies address the challenges of integrating this compound into multi-isotope provenance studies (e.g., archaeology, ecology)?

While strontium isotope analysis (⁸⁷Sr/⁸⁶Sr) is a proven tool for provenance, its application to diazide-derived samples requires isolating Sr²⁺ from azide matrices via ion-exchange chromatography. Coupling with trace-element analysis (e.g., Ca, Ba) and Bayesian likelihood modeling reduces false positives in origin identification .

Methodological Guidance

  • Experimental Design: Prioritize inert conditions and real-time monitoring (e.g., in situ FT-IR) to track decomposition.
  • Data Contradictions: Use orthogonal techniques (e.g., TGA, X-ray diffraction) to validate anomalous results.
  • Interdisciplinary Integration: Combine synthetic chemistry with computational docking () or isotopic mapping () to expand applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.